BAY-850 is classified as a chemical probe specifically targeting the bromodomain of ATAD2. It is recognized for its ability to induce dimerization of the ATAD2 bromodomain and inhibit its interaction with acetylated histones . The compound's chemical structure includes a hydrochloride salt form, enhancing its stability and solubility in biological assays .
The synthesis of BAY-850 involves several key steps that focus on constructing its central furanyl benzoic acid core. The process begins with reductive amination to form a chiral benzyl amine, followed by amide coupling with benzyl alanine. These steps are crucial for achieving the compound's potency and selectivity against ATAD2. Notably, the stereogenic centers in the compound's structure are essential for its biological activity; modifications that alter these centers significantly reduce potency .
BAY-850 primarily functions through competitive inhibition of acetylated histone peptide binding to the bromodomain of ATAD2. The compound's ability to displace tetra-acetylated histone peptides has been quantified through various assays, revealing an IC value of approximately 166 nM in TR-FRET assays .
The mechanism by which BAY-850 exerts its effects involves several biochemical interactions:
BAY-850 Hydrochloride exhibits several notable physical and chemical properties:
The compound's IC values indicate high potency against ATAD2, making it suitable for various biochemical assays aimed at exploring epigenetic regulation mechanisms .
BAY-850 serves multiple scientific purposes:
ATAD2 (ATPase Family AAA Domain-Containing Protein 2) is a dual-domain epigenetic regulator comprising an AAA+ ATPase domain and a C-terminal bromodomain. It functions as a "reader" of histone acetylation marks, specifically recognizing di-acetylated lysine residues at positions K5 and K12 on newly synthesized histone H4 (H4K5ac/K12ac) during DNA replication-coupled chromatin assembly [1] [8]. This interaction recruits ATAD2 to replication sites, where it facilitates chromatin remodeling and loading of replication factors like PCNA (Proliferating Cell Nuclear Antigen) [1] [5]. In oncology, ATAD2 is amplified in numerous cancers—including ovarian, breast, lung, and hepatocellular carcinomas—where its overexpression correlates with advanced tumor grade, metastasis, and poor survival [2] [8] [9]. Mechanistically, ATAD2 acts as a co-activator for oncogenic transcription factors (e.g., MYC, E2F, androgen/estrogen receptors), driving proliferation and DNA repair pathways [4] [8].
The ATAD2 bromodomain adopts a canonical four-helix bundle structure (αZ, αA, αB, αC) forming a hydrophobic binding pocket between the ZA and BC loops [7] [8]. A conserved asparagine residue (Asn-1064) mediates hydrogen bonding with acetylated lysine substrates [1] [4]. Unlike many bromodomains, ATAD2 requires oligomerization via its AAA+ domain for full functionality [7]. Cryo-EM studies reveal that the bromodomain is allosterically regulated by histone H3/H4 binding, which induces conformational changes in the AAA+ spiral ring and releases autoinhibitory linker domains [7]. This structural plasticity enables ATAD2 to synchronize chromatin remodeling with replication and transcription.
Table 1: Key Structural and Functional Features of ATAD2
Domain | Structural Motifs | Biological Function | Ligand Specificity |
---|---|---|---|
AAA+ ATPase | Walker A/B motifs, arginine finger | Hexamerization, ATP hydrolysis, chromatin remodeling | ATP/ADP |
Bromodomain | ZA/BC loops, asparagine hinge (Asn-1064) | Recognition of acetylated histones | H4K5ac/K12ac, H3K9ac/K14ac |
N-terminal acidic domain | Intrinsically disordered region | Protein-protein interactions | Histone chaperones, transcription factors |
C-terminal domain | α-helical bundle | Substrate recruitment | MYC, E2F, nuclear receptors |
ATAD2 is a non-essential protein in normal tissues but critically supports tumor cell viability. Its knockdown impairs DNA replication, reduces PCNA chromatin loading, and induces S-phase arrest [1] [5]. Additionally, ATAD2 depletion sensitizes cancer cells to DNA-damaging agents (e.g., carboplatin) by disrupting homologous recombination repair and downregulating BRCA1/Chk1 expression [5] [9]. The bromodomain’s well-defined binding pocket and cancer-specific dependencies make it pharmacologically tractable. ATAD2 inhibitors offer a strategy to disrupt oncogenic transcription and replication without directly targeting DNA—potentially overcoming chemoresistance [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: